Ropanicant

Depression Drug-Drug Interaction Forced Swim Test

Studying α4β2-mediated antidepressant mechanisms or SSRI adjunctive strategies? Non-selective nAChR antagonists introduce confounding autonomic side effects. Ropanicant (SUVN-911 free base) offers: • High target potency: Ki = 1.5 nM at α4β2, >10 µM at α3β4 (ganglionic) • Clean pharmacology: Selective over 70+ targets; potentiates citalopram in FST where TC-5214 & MLA fail • Human-relevant differentiation: Sex-dependent PK data (64% higher AUC in females) enables translational sex-difference studies Available for R&D use with documented supply chain traceability.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 2414674-70-5
Cat. No. B12772454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopanicant
CAS2414674-70-5
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1C2CC2NC1COC3=CN=C(C=C3)Cl
InChIInChI=1S/C11H13ClN2O/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8/h1-2,5,7-8,10,14H,3-4,6H2/t7-,8-,10+/m0/s1
InChIKeyPYSCVJMLJRHJGJ-OYNCUSHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ropanicant: Selective α4β2 nAChR Antagonist


Ropanicant (SUVN-911 free base) is a small molecule (C11H13ClN2O, MW 224.69) that functions as a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) [1]. Developed by Suven Life Sciences, it is an investigational new drug currently in Phase 2b clinical trials for the treatment of major depressive disorder (MDD) [2]. Preclinical characterization demonstrates its ability to increase cortical serotonin and brain-derived neurotrophic factor (BDNF) levels, reduce microglial Iba1 activity, and produce antidepressant-like effects in multiple behavioral models, including the forced swim test (FST) and differential reinforcement of low rate (DRL-72s) assay [3].

Ropanicant vs. In-Class α4β2 Antagonists


Ropanicant exhibits a distinct pharmacological and clinical profile that precludes simple substitution by other α4β2 nAChR antagonists. While compounds like TC-5214 (dexmecamylamine) and mecamylamine also target the α4β2 receptor, Ropanicant differentiates itself through a unique combination of high target potency (Ki = 1.5 nM), exceptional selectivity (>10 µM for α3β4; clean against 70+ other targets), and a specific drug-drug interaction profile, notably its ability to potentiate the effect of citalopram in preclinical models where TC-5214 and MLA fail to do so [1][2]. Furthermore, Ropanicant's Phase 1 human pharmacokinetic data reveal sex-dependent exposure and nonlinear accumulation, factors critical for clinical dosing strategy and safety monitoring that are not generalizable across the class [3]. These combined molecular, pharmacological, and clinical attributes make Ropanicant a non-fungible tool for studies on α4β2-mediated antidepressant mechanisms and for translational research in MDD.

Ropanicant Differentiation Evidence


Citalopram Synergy in Depression Model

In a head-to-head comparison using the mouse forced swim test (FST), Ropanicant demonstrated a unique ability to potentiate the antidepressant-like effect of the selective serotonin reuptake inhibitor (SSRI) citalopram. This synergistic effect was absent with the α4β2 antagonist TC-5214 (dexmecamylamine) and the α7 nAChR antagonist methyllycaconitine (MLA) when tested under identical conditions [1].

Depression Drug-Drug Interaction Forced Swim Test

α4β2 vs. α3β4 Selectivity

Ropanicant exhibits exceptional selectivity for the central α4β2 nAChR over the ganglionic α3β4 receptor. Its binding affinity (Ki) for α4β2 is 1.5 nM, while affinity for α3β4 is >10,000 nM (>10 µM), representing a selectivity ratio of >6,600-fold [1]. This is a key point of differentiation from less selective compounds like mecamylamine, which inhibit both α4β2 and α3β4 receptors, potentially leading to autonomic side effects.

Receptor Pharmacology Selectivity nAChR Subtypes

α4β2 Binding Affinity Advantage

Ropanicant demonstrates high potency at the α4β2 nAChR with a Ki value of 1.5 nM [1]. This is more potent than the clinically investigated α4β2 antagonist TC-5214, which exhibits a reported Ki of approximately 4.6 nM for the same receptor subtype [2].

Binding Affinity Potency Receptor Pharmacology

Sex-Dependent Pharmacokinetics

In a Phase 1 clinical study, Ropanicant exhibited sex-dependent pharmacokinetics. Following a single 30 mg oral dose, female subjects showed a 64% higher AUC0-24h (area under the concentration-time curve) and a 26% higher Cmax (maximum concentration) compared to male subjects [1].

Pharmacokinetics Sex Differences Clinical Pharmacology

Ropanicant Research Applications


SSRI Adjunctive Therapy Studies

The unique ability of Ropanicant to potentiate the effect of citalopram in the FST, a property not shared by TC-5214 or MLA, makes it the preferred α4β2 antagonist for studies exploring adjunctive or synergistic antidepressant strategies with SSRIs [1]. This scenario is particularly relevant for translational research aiming to identify novel combination therapies for treatment-resistant depression.

Low Autonomic Side Effect Studies

For behavioral and physiological studies where confounding autonomic side effects (e.g., cardiovascular, gastrointestinal) are a major concern, Ropanicant's exceptional >6,600-fold selectivity for central α4β2 over ganglionic α3β4 receptors provides a critical advantage over non-selective compounds like mecamylamine [1]. This selectivity profile allows for a cleaner interrogation of α4β2-mediated central mechanisms.

Sex-Based Clinical Research

Given the well-characterized sex-dependent pharmacokinetics of Ropanicant in humans (64% higher AUC0-24h in females vs. males) [2], it is an ideal tool compound for studies designed to understand sex differences in antidepressant response or for clinical trials where dose stratification by sex may be necessary. This is a key differentiator from other α4β2 antagonists lacking such defined human PK data.

Comparative α4β2 Antagonist Studies

Ropanicant's well-defined pharmacological profile, including its high affinity for α4β2 (Ki = 1.5 nM) and its selectivity over 70+ other targets, positions it as a superior reference compound for benchmarking the activity and selectivity of novel α4β2 antagonists in both in vitro and in vivo assays [1]. Its differentiation from TC-5214 (lower affinity, different citalopram interaction) provides a clear comparator landscape [3].

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